

# Validating the Structure of 4-Bromo-2-methylphenol: A Spectroscopic Comparison

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## Compound of Interest

Compound Name: 4-Bromo-2-methylphenol

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A detailed guide for researchers and drug development professionals on the structural elucidation of **4-Bromo-2-methylphenol** using comparative spectroscopic data. This guide provides an objective analysis of its spectral characteristics against isomeric alternatives, supported by experimental data and protocols.

The precise structural confirmation of organic molecules is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for elucidating molecular structures. This guide focuses on the validation of the structure of **4-Bromo-2-methylphenol** by comparing its spectroscopic data with that of its isomers, 2-Bromo-4-methylphenol and 3-Bromo-5-methylphenol. The distinct substitution patterns on the aromatic ring of these isomers lead to unique spectral fingerprints, allowing for unambiguous identification.

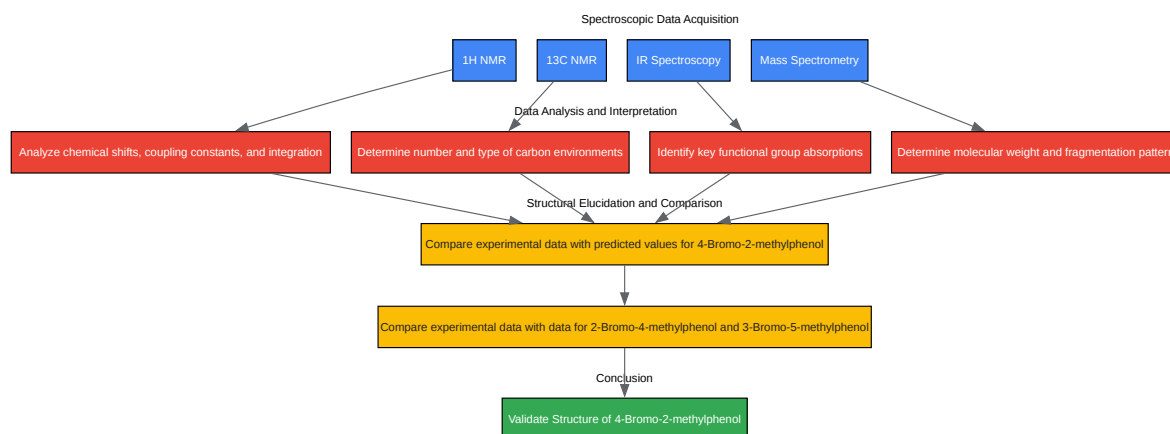
## Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for **4-Bromo-2-methylphenol** and its isomers. This quantitative data highlights the distinct spectral features arising from the different positions of the bromine, methyl, and hydroxyl groups on the phenol ring.

Spectroscopic Technique	4-Bromo-2-methylphenol	2-Bromo-4-methylphenol[1]	3-Bromo-5-methylphenol (Predicted/Experimental)
<sup>1</sup> H NMR	Aromatic Protons: - H-3: Doublet - H-5: Doublet of doublets - H-6: Doublet Methyl Protons: - Singlet Hydroxyl Proton: - Broad singlet	Aromatic Protons: - H-3: Singlet (δ 7.27 ppm) - H-5: Doublet (δ 6.90 ppm, J = 8.24 Hz) - H-6: Doublet (δ 7.01 ppm, J = 8.25 Hz) Methyl Protons: - Singlet (δ 2.27 ppm) Hydroxyl Proton: - Singlet (δ 5.37 ppm)	Aromatic Protons: - H-2: Singlet - H-4: Singlet - H-6: Singlet Methyl Protons: - Singlet Hydroxyl Proton: - Broad singlet
<sup>13</sup> C NMR	Seven distinct signals expected.	Aromatic Carbons: - δ 150.03, 132.12, 131.41, 129.77, 115.74, 109.83 ppm Methyl Carbon: - δ 20.19 ppm	Seven distinct signals expected.
IR Spectroscopy	- O-H stretch (broad) - C-H stretch (aromatic and aliphatic) - C=C stretch (aromatic) - C-O stretch - C-Br stretch	- O-H stretch (broad) - C-H stretch (aromatic and aliphatic) - C=C stretch (aromatic) - C-O stretch - C-Br stretch	- O-H stretch (broad) - C-H stretch (aromatic and aliphatic) - C=C stretch (aromatic) - C-O stretch - C-Br stretch
Mass Spectrometry	Molecular Ion (M <sup>+</sup> ): m/z 186/188 (approx. 1:1 ratio) Major Fragments: m/z 107, 77	Molecular Ion (M <sup>+</sup> ): m/z 186/188 (approx. 1:1 ratio)[2] Major Fragments: m/z 107, 77[2]	Molecular Ion (M <sup>+</sup> ): m/z 186/188 (approx. 1:1 ratio) Major Fragments: Expected to be similar to isomers.

## Structural Validation Workflow

The logical process for validating the structure of **4-Bromo-2-methylphenol** using the collected spectroscopic data is outlined in the workflow diagram below. This process involves acquiring the spectra, analyzing the key features of each spectrum, and comparing this data with expected values and data from isomeric alternatives to arrive at a conclusive structural assignment.



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## References

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- 2. 2-Bromo-4-methylphenol | C<sub>7</sub>H<sub>7</sub>BrO | CID 23109 - PubChem [pubchem.ncbi.nlm.nih.gov]
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